(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine
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Overview
Description
(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine: is an organic compound characterized by the presence of an adamantyl group and a nitrophenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine typically involves the reaction of 1-adamantylamine with 4-nitrobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine linkage is complete. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The imine linkage can be oxidized to form a corresponding oxime or nitrile under specific conditions.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are introduced or modified.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Reduction: N-(1-adamantyl)-1-(4-aminophenyl)methanimine.
Oxidation: Corresponding oxime or nitrile derivatives.
Substitution: Functionalized adamantyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the nitrophenyl group can contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
N-(1-adamantyl)-1-(4-aminophenyl)methanimine: A reduced form with an amino group instead of a nitro group.
N-(1-adamantyl)-1-(4-hydroxyphenyl)methanimine: A hydroxylated derivative.
N-(1-adamantyl)-1-(4-chlorophenyl)methanimine: A chlorinated derivative.
Uniqueness: (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine is unique due to the presence of both the adamantyl and nitrophenyl groups, which impart distinct chemical and physical properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-adamantyl)-1-(4-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,11,13-15H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYBCMNDWXYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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